1-(1-Adamantylmethyl)-3-(2-methoxyethyl)urea
Overview
Description
1-(1-Adamantylmethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of an adamantyl group and a methoxyethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantylmethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 1-adamantylmethylamine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylmethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-Adamantylmethyl)-3-(2-methoxyethyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1-(1-Adamantylmethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The methoxyethyl group can influence the compound’s solubility and bioavailability. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantylmethyl)-3-(2-hydroxyethyl)urea: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
1-(1-Adamantylmethyl)-3-(2-chloroethyl)urea: Contains a chloroethyl group, which may impart different reactivity and properties.
1-(1-Adamantylmethyl)-3-(2-ethyl)urea: Lacks the methoxy group, resulting in different chemical and physical properties.
Uniqueness
1-(1-Adamantylmethyl)-3-(2-methoxyethyl)urea is unique due to the presence of both the adamantyl and methoxyethyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(2-methoxyethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-19-3-2-16-14(18)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMJRSMCSFHMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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